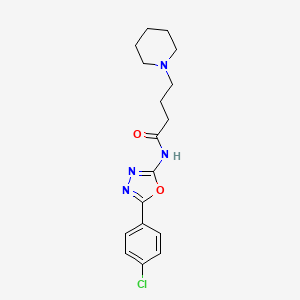

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide

Description

Properties

CAS No. |

89758-32-7 |

|---|---|

Molecular Formula |

C17H21ClN4O2 |

Molecular Weight |

348.8 g/mol |

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylbutanamide |

InChI |

InChI=1S/C17H21ClN4O2/c18-14-8-6-13(7-9-14)16-20-21-17(24-16)19-15(23)5-4-12-22-10-2-1-3-11-22/h6-9H,1-5,10-12H2,(H,19,21,23) |

InChI Key |

RNGORLOUXFOWII-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core Bearing the 4-Chlorophenyl Substituent

Starting Material: Ethyl piperidin-4-carboxylate is reacted with 4-chlorobenzenesulfonyl chloride in aqueous medium under basic conditions (pH 9-10 adjusted with sodium carbonate) to yield ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate. The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated by filtration after precipitation with chilled water.

Conversion to Hydrazide: The ester intermediate is refluxed with hydrazine hydrate in ethanol for approximately 2.5 hours to afford 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide.

Formation of Oxadiazole Ring: The hydrazide is treated with potassium hydroxide and carbon disulfide in ethanol under reflux for 5 hours. Acidification to pH 2-3 precipitates 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol, which is purified by recrystallization from methanol.

Preparation of N-Aryl-2-Bromoacetamides

- Aryl amines are reacted with 2-bromoacetyl bromide in aqueous medium at pH 9-10 (maintained with sodium carbonate) for 1 hour. The resulting N-aryl-2-bromoacetamides are isolated by filtration and drying.

Coupling to Form the Target Compound

The oxadiazole-thiol intermediate is stirred with lithium hydride in dimethylformamide (DMF) to generate a nucleophilic species. Equimolar amounts of N-aryl-2-bromoacetamides are then added, and the mixture is stirred for 3-4 hours. The reaction progress is monitored by TLC.

Upon completion, the reaction mixture is poured into cold water to precipitate the final product, which is filtered, washed, and dried.

Final Product Characteristics

The target compound, N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide, is typically obtained as a white amorphous or crystalline solid with yields ranging from 70% to 86%, depending on substituents on the aryl amide moiety.

Melting points vary between 96 °C and 208 °C, indicating purity and structural variations.

Characterization is performed using IR spectroscopy (KBr pellet method), ^1H-NMR (in CDCl3 or DMSO-d6), and mass spectrometry, confirming the presence of the oxadiazole ring, amide linkage, and piperidine substituent.

- Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reaction | Reagents & Conditions | Monitoring | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | Sulfonylation of ethyl piperidin-4-carboxylate | 4-Chlorobenzenesulfonyl chloride, Na2CO3, water, 3 h, pH 9-10 | TLC | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate | ~80 | Not specified |

| 2 | Hydrazide formation | Hydrazine hydrate, ethanol, reflux 2.5 h | TLC | 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide | ~75 | Not specified |

| 3 | Oxadiazole ring formation | KOH, CS2, ethanol, reflux 5 h, acidify to pH 2-3 | TLC | 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol | ~70-85 | Not specified |

| 4 | N-Aryl-2-bromoacetamide synthesis | Aryl amines, 2-bromoacetyl bromide, Na2CO3, water, 1 h, pH 9-10 | TLC | N-Aryl-2-bromoacetamides | ~75-85 | Not specified |

| 5 | Coupling to final product | Oxadiazole-thiol, LiH, DMF, stir 3-4 h | TLC | N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide | 70-86 | 96-208 |

The multi-step synthesis is efficient, with overall good yields and reproducibility.

The use of lithium hydride in DMF facilitates nucleophilic substitution on the bromoacetamide, enabling the formation of the thioether linkage to the oxadiazole ring.

TLC monitoring at each step ensures reaction completion and purity before proceeding.

Spectroscopic data confirm the integrity of the heterocyclic core and the amide functionality.

The synthetic route allows for variation in the aryl amine component, enabling structural diversification for biological activity screening.

The final compounds have demonstrated antibacterial activity against Gram-negative bacteria, indicating the synthetic method’s utility in medicinal chemistry applications.

The preparation of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide involves a well-established multi-step synthetic protocol starting from ethyl piperidin-4-carboxylate and 4-chlorobenzenesulfonyl chloride, proceeding through hydrazide and oxadiazole intermediates, and culminating in coupling with N-aryl-2-bromoacetamides under basic conditions. The method is characterized by moderate to high yields, straightforward purification, and comprehensive characterization, making it suitable for the synthesis of analogues for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Hydrazine derivatives of the oxadiazole ring.

Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide with key analogs, focusing on structural variations, biological activities, and pharmacological implications.

SR141716A (Rimonabant)

- Structure : SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) shares the 4-chlorophenyl and piperidinyl groups but incorporates a pyrazole core instead of 1,3,4-oxadiazole .

- Activity: A potent cannabinoid receptor (CB1) inverse agonist, historically used for obesity treatment (withdrawn due to CNS side effects). Its pyrazole-carboxamide structure enables high receptor affinity.

- Comparison : The target compound’s oxadiazole ring may reduce off-target CNS effects compared to SR141716A, while the butanamide linker could enhance solubility.

Compound 97 (Antiproliferative Oxadiazole Derivative)

- Structure : N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluoro-phenyl)-4-methoxybenzenesulfonamide .

- Activity : Exhibits broad-spectrum antiproliferative activity (e.g., 90.47% inhibition in T-47D breast cancer cells) via tubulin polymerization inhibition.

- Comparison: The target compound lacks the sulfonamide and methoxy groups, which are critical for Compound 97’s cytotoxicity. Its piperidinyl-butanamide group may redirect activity toward non-cancer targets (e.g., microbial enzymes).

N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamides

- Structure : Derivatives with sulfanyl-acetamide side chains (e.g., 6f, 6o) .

- Activity : Antimicrobial agents with low cytotoxicity (except 6g, 6j). Compound 6f showed 82% inhibition against E. coli and S. aureus.

- Comparison : Replacing the sulfanyl group with a piperidinyl-butanamide may alter membrane permeability or target specificity. The target compound’s bulkier side chain could reduce antimicrobial efficacy but improve CNS penetration.

Lipoxygenase Inhibitors with Oxadiazole-Thioacetamide Moieties

- Structure : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives .

- Activity : Inhibit lipoxygenase (IC50: 0.42–1.86 µM), relevant for anti-inflammatory applications.

- Comparison : The target compound’s piperidinyl group may enhance binding to lipoxygenase’s hydrophobic pockets, but the absence of a thioether linkage could reduce potency.

Biological Activity

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is a compound that integrates the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is with a molecular weight of approximately 283.76 g/mol. The structure features a piperidine ring linked to an oxadiazole group substituted with a chlorophenyl moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine derivatives exhibit significant biological activities, including:

- Antibacterial Activity : Several studies have demonstrated that derivatives of oxadiazole possess moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The synthesized compounds have shown inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For instance, certain derivatives exhibited IC50 values indicating potent inhibition .

- BSA Binding Affinity : In silico studies have indicated strong binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and distribution characteristics .

Antibacterial Activity

A series of synthesized compounds were evaluated for their antibacterial efficacy. The results showed:

- Strong Activity : Against Salmonella typhi and Bacillus subtilis.

- Moderate Activity : Notable activity against Escherichia coli and Staphylococcus aureus.

The following table summarizes the antibacterial activity:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Strong |

| 2 | Bacillus subtilis | Strong |

| 3 | Escherichia coli | Moderate |

| 4 | Staphylococcus aureus | Moderate |

Enzyme Inhibition

The enzyme inhibition studies revealed that:

- Compounds demonstrated strong inhibition against urease.

- Several derivatives were identified as potent AChE inhibitors with IC50 values ranging from 0.63 to 2.14 µM.

The following table presents the IC50 values for selected compounds:

| Compound ID | IC50 (µM) | Enzyme Target |

|---|---|---|

| 7l | 2.14 | AChE |

| 7m | 0.63 | AChE |

| 7n | 1.20 | Urease |

Case Studies

One notable study involved the synthesis of various derivatives based on the oxadiazole-piperidine scaffold. These compounds were subjected to both in vitro and in silico evaluations to determine their pharmacological profiles. The findings highlighted the significant potential of these compounds in drug development due to their dual action as antibacterial agents and enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.